molecular formula C18H27FN4O7S B1667639 2-Pyrrolidinecarbonitrile, 4-fluoro-1-(((4-methyl-1-(methylsulfonyl)-4-piperidinyl)amino)acetyl)-, (2S,4S)-, (2E)-2-butenedioate (1:1) CAS No. 651055-26-4

2-Pyrrolidinecarbonitrile, 4-fluoro-1-(((4-methyl-1-(methylsulfonyl)-4-piperidinyl)amino)acetyl)-, (2S,4S)-, (2E)-2-butenedioate (1:1)

Cat. No. B1667639
M. Wt: 462.5 g/mol
InChI Key: YZYBLEWOKAXTOL-QPPPMHOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ASP8497 is a potent and long-acting DPP-IV inhibitor and improves glucose tolerance through glucose-dependent insulinotropic action via elevation of the GLP-1 level. This compound is used as a therapeutic agent for impaired glucose tolerance and type 2 diabetes.

Scientific Research Applications

Antihyperglycemic Effects

  • ASP8497, a compound similar to the requested chemical, has been studied for its antidiabetic potency and mechanism. It showed potential as a therapeutic agent for impaired glucose tolerance and type 2 diabetes (Tahara et al., 2009).

Glucose Tolerance Improvement in Diabetic Models

  • In another study, the same compound, ASP8497, was evaluated for its effects on glucose tolerance in animal models, showing efficacy even in cases of secondary failure in diabetic mice (Someya et al., 2009).

Electropolymerization Studies

  • While not directly related to the requested compound, research on the electropolymerization of aniline and anilinesulfonic acids in acetonitrile solution may provide insights into similar chemical structures and their potential applications in materials science (Şahin et al., 2002).

Synthesis of Related Compounds

  • Research on the synthesis and reactivity of similar compounds, such as 2,6-diamino-4-methyl-3-pyridinecarbonitrile, offers a foundational understanding of chemical reactions and the potential to develop new compounds with diverse applications (Katritzky et al., 1995).

Potential in Treating Multidrug-Resistant Tuberculosis

  • Investigations on related substances in the context of multidrug-resistant tuberculosis (MDR-TB) highlight the broader pharmaceutical applications of compounds within the same chemical family (Jayachandra et al., 2018).

properties

CAS RN

651055-26-4

Product Name

2-Pyrrolidinecarbonitrile, 4-fluoro-1-(((4-methyl-1-(methylsulfonyl)-4-piperidinyl)amino)acetyl)-, (2S,4S)-, (2E)-2-butenedioate (1:1)

Molecular Formula

C18H27FN4O7S

Molecular Weight

462.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;(2S,4S)-4-fluoro-1-[2-[(4-methyl-1-methylsulfonylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile

InChI

InChI=1S/C14H23FN4O3S.C4H4O4/c1-14(3-5-18(6-4-14)23(2,21)22)17-9-13(20)19-10-11(15)7-12(19)8-16;5-3(6)1-2-4(7)8/h11-12,17H,3-7,9-10H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t11-,12-;/m0./s1

InChI Key

YZYBLEWOKAXTOL-QPPPMHOJSA-N

Isomeric SMILES

CC1(CCN(CC1)S(=O)(=O)C)NCC(=O)N2C[C@H](C[C@H]2C#N)F.C(=C/C(=O)O)\C(=O)O

SMILES

CC1(CCN(CC1)S(=O)(=O)C)NCC(=O)N2CC(CC2C#N)F.C(=CC(=O)O)C(=O)O

Canonical SMILES

CC1(CCN(CC1)S(=O)(=O)C)NCC(=O)N2CC(CC2C#N)F.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

4-fluoro-1-(((4-methyl-1-(methylsulfonyl)piperidin-4-yl)amino)acetyl)pyrrolidine-2-carbonitrile
ASP 8497
ASP-8497
ASP8497

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Pyrrolidinecarbonitrile, 4-fluoro-1-(((4-methyl-1-(methylsulfonyl)-4-piperidinyl)amino)acetyl)-, (2S,4S)-, (2E)-2-butenedioate (1:1)
Reactant of Route 2
2-Pyrrolidinecarbonitrile, 4-fluoro-1-(((4-methyl-1-(methylsulfonyl)-4-piperidinyl)amino)acetyl)-, (2S,4S)-, (2E)-2-butenedioate (1:1)
Reactant of Route 3
2-Pyrrolidinecarbonitrile, 4-fluoro-1-(((4-methyl-1-(methylsulfonyl)-4-piperidinyl)amino)acetyl)-, (2S,4S)-, (2E)-2-butenedioate (1:1)
Reactant of Route 4
2-Pyrrolidinecarbonitrile, 4-fluoro-1-(((4-methyl-1-(methylsulfonyl)-4-piperidinyl)amino)acetyl)-, (2S,4S)-, (2E)-2-butenedioate (1:1)
Reactant of Route 5
2-Pyrrolidinecarbonitrile, 4-fluoro-1-(((4-methyl-1-(methylsulfonyl)-4-piperidinyl)amino)acetyl)-, (2S,4S)-, (2E)-2-butenedioate (1:1)
Reactant of Route 6
Reactant of Route 6
2-Pyrrolidinecarbonitrile, 4-fluoro-1-(((4-methyl-1-(methylsulfonyl)-4-piperidinyl)amino)acetyl)-, (2S,4S)-, (2E)-2-butenedioate (1:1)

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